molecular formula C11H16N2O3 B14155985 Benzenamine, N,N-diethyl-2-methoxy-5-nitro- CAS No. 4513-19-3

Benzenamine, N,N-diethyl-2-methoxy-5-nitro-

Cat. No.: B14155985
CAS No.: 4513-19-3
M. Wt: 224.26 g/mol
InChI Key: VKWWGWYGBUWOOS-UHFFFAOYSA-N
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Description

Benzenamine, N,N-diethyl-2-methoxy-5-nitro- is an organic compound with the molecular formula C11H16N2O3. It is a derivative of benzenamine (aniline) where the amino group is substituted with two ethyl groups, and the benzene ring is substituted with a methoxy group at the 2-position and a nitro group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-diethyl-2-methoxy-5-nitro- typically involves the nitration of N,N-diethyl-2-methoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,N-diethyl-2-methoxy-5-nitro- may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for better temperature regulation and efficient handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, N,N-diethyl-2-methoxy-5-nitro- can undergo oxidation reactions, typically resulting in the formation of nitroso or nitro derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride (SnCl2) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

Benzenamine, N,N-diethyl-2-methoxy-5-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-diethyl-2-methoxy-5-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and diethylamino groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-2-methoxy-5-nitro-: Similar structure but with dimethyl groups instead of diethyl groups.

    Benzenamine, N,N-diethyl-2-methoxy-4-nitro-: Similar structure but with the nitro group at the 4-position instead of the 5-position.

    Benzenamine, N,N-diethyl-2-methoxy-3-nitro-: Similar structure but with the nitro group at the 3-position instead of the 5-position.

Uniqueness

Benzenamine, N,N-diethyl-2-methoxy-5-nitro- is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. The presence of diethyl groups also affects its solubility and overall chemical properties compared to its dimethyl counterparts.

Properties

CAS No.

4513-19-3

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N,N-diethyl-2-methoxy-5-nitroaniline

InChI

InChI=1S/C11H16N2O3/c1-4-12(5-2)10-8-9(13(14)15)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3

InChI Key

VKWWGWYGBUWOOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

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